molecular formula C19H17FN2O3 B2489891 3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide CAS No. 887878-60-6

3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2489891
CAS No.: 887878-60-6
M. Wt: 340.354
InChI Key: FVSJWPXAWWIWPU-UHFFFAOYSA-N
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Description

3-Butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide is a synthetic small molecule based on the benzofuran-2-carboxamide scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Benzofuran derivatives are recognized for their diverse biological activities and are found in several pharmacologically active compounds. The molecular structure of this compound features a benzofuran core substituted at the C3 position with a butyramide group and an N-(3-fluorophenyl) carboxamide group at the C2 position. This specific arrangement is designed to modulate the compound's properties and interactions with biological targets. As a member of the benzofuran-2-carboxamide family, this compound is a candidate for screening against various disease-related targets. Researchers can utilize it in the development of novel therapeutic agents, particularly in areas such as oncology and neurology, where related structures have shown promise. The incorporation of the 3-fluorophenyl group is a common strategy in medicinal chemistry to influence a molecule's electronic properties, metabolic stability, and binding affinity. The compound can be synthesized through modern, modular routes that involve C–H arylation and transamidation chemistry, allowing for efficient production and potential further diversification. This product is provided for research purposes as a chemical tool to investigate biological pathways and identify new lead compounds. It is strictly For Research Use Only. This product is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-(butanoylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-2-6-16(23)22-17-14-9-3-4-10-15(14)25-18(17)19(24)21-13-8-5-7-12(20)11-13/h3-5,7-11H,2,6H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSJWPXAWWIWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide involves several steps. One common method includes the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry . This method employs palladium catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group cleavage and further diversification of the C3-arylated benzofuran products are achieved through a one-pot, two-step transamidation procedure, which proceeds via intermediate N-acyl-Boc-carbamates .

Chemical Reactions Analysis

3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit the activity of certain enzymes involved in tumor growth and viral replication .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key structural and physicochemical properties of 3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide with its analogs:

Compound Name Substituent at Position 3 N-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
3-Butyramido-N-(3-fluorophenyl)-benzofuran-2-carboxamide Butyramido (C₄H₇NO) 3-Fluorophenyl C₁₉H₁₇FN₂O₃ 356.35 Moderate lipophilicity; potential CNS penetration
3-(2-Ethylbutanamido)-N-(3-fluorophenyl)-benzofuran-2-carboxamide 2-Ethylbutanamido (C₆H₁₁NO) 3-Fluorophenyl C₂₁H₂₁FN₂O₃ 368.41 Increased chain length enhances lipophilicity
7-Methoxy-N-(substituted phenyl)-benzofuran-2-carboxamide Methoxy (OCH₃) Varied substituted phenyl C₁₆H₁₃NO₃R ~280–320 Antioxidant activity (IC₅₀: 10–50 μM)
3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-benzofuran-2-carboxamide 3,5-Dimethyl 3-(Trifluoromethyl)phenyl C₁₉H₁₅F₃N₂O₂ 376.33 Enhanced electron-withdrawing effects from CF₃

Key Observations :

  • Lipophilicity : The butyramido group in the target compound balances hydrophobicity and solubility, whereas the 2-ethylbutanamido analog (C₂₁H₂₁FN₂O₃) exhibits higher molecular weight and lipophilicity, which may affect bioavailability .
  • Bioactivity : Methoxy-substituted benzofurans demonstrate antioxidant activity (Table 3, ), suggesting that electron-donating groups at position 7 may enhance radical scavenging.

Biological Activity

3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H16FN2O3C_{16}H_{16}FN_{2}O_{3}, with a molecular weight of approximately 300.31 g/mol. The presence of the fluorine atom and the benzofuran moiety contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It can interact with neurotransmitter receptors, influencing neuronal signaling and possibly exhibiting neuroprotective effects.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative stress.

Antioxidant and Neuroprotective Effects

Research has indicated that derivatives of benzofuran compounds exhibit neuroprotective properties. In a study involving similar benzofuran derivatives, compounds were evaluated for their ability to protect against NMDA-induced excitotoxicity in cultured rat cortical neurons. Notably, certain structural modifications enhanced neuroprotective effects, suggesting that this compound might possess comparable activities .

Study 1: Neuroprotection

In a comparative study, several benzofuran derivatives were tested for neuroprotective effects against excitotoxic damage. The findings revealed that compounds with specific substitutions (such as methyl or hydroxyl groups) exhibited enhanced protective actions similar to established neuroprotectants like memantine . This suggests that this compound could be a candidate for further neuropharmacological studies.

Study 2: Anticancer Activity

A study examining various benzofuran derivatives found that certain compounds displayed significant antiproliferative activity against human cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) analysis indicated that specific functional groups were crucial for enhancing cytotoxicity . This reinforces the hypothesis that this compound may also exhibit similar anticancer properties.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamidesNeuroprotective, Antioxidant
This compoundPotential NeuroprotectiveCurrent Review
Benzofuran derivativesAnticancer

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